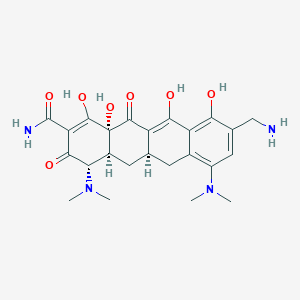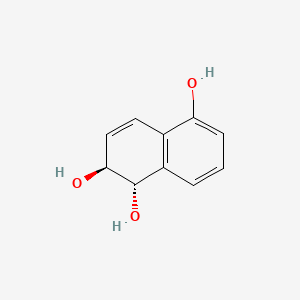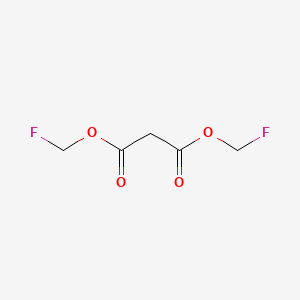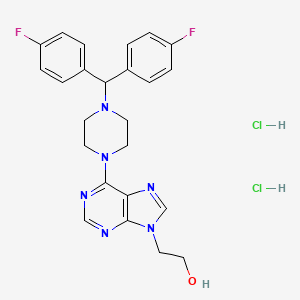
9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” is a complex organic compound that belongs to the class of purine derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” typically involves multi-step organic reactions. The process may start with the preparation of the purine core, followed by the introduction of the ethanol group and the di-p-fluorobenzhydryl piperazine moiety. Common reagents used in these reactions include various alkylating agents, protecting groups, and catalysts to facilitate the desired transformations.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
The compound “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” can undergo various chemical reactions, including:
Oxidation: Conversion of alcohol groups to aldehydes or ketones.
Reduction: Reduction of nitro groups to amines.
Substitution: Nucleophilic substitution reactions at the purine core or the piperazine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides or amines. Reaction conditions may vary from mild to harsh, depending on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanol group may yield aldehydes or ketones, while substitution reactions may introduce various functional groups into the molecule.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound may be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a valuable intermediate in organic synthesis.
Biology
In biological research, purine derivatives are often studied for their potential as enzyme inhibitors or receptor agonists/antagonists. This compound may be investigated for its interactions with specific biological targets, such as nucleic acids or proteins.
Medicine
In medicine, compounds with similar structures have been explored for their therapeutic potential in treating diseases such as cancer, viral infections, and neurological disorders. The specific biological activity of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would need to be determined through experimental studies.
Industry
In industry, this compound may find applications in the development of pharmaceuticals, agrochemicals, or materials science. Its unique properties could be leveraged to create new products with enhanced performance.
Mecanismo De Acción
The mechanism of action of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” would depend on its specific interactions with molecular targets. This may involve binding to enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. Detailed studies would be required to elucidate the exact mechanism and identify the molecular targets involved.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds may include other purine derivatives with ethanol or piperazine groups. Examples include:
- 9H-Purine-9-ethanol derivatives
- Piperazine-substituted purines
- Fluorobenzhydryl-substituted compounds
Uniqueness
The uniqueness of “9H-Purine-9-ethanol, 6-(4-(di-p-fluorobenzhydryl)-1-piperazinyl)-, dihydrochloride” lies in its specific combination of functional groups, which may confer distinct biological or chemical properties. Comparative studies with similar compounds would help highlight its unique features and potential advantages.
Propiedades
Número CAS |
37425-38-0 |
|---|---|
Fórmula molecular |
C24H26Cl2F2N6O |
Peso molecular |
523.4 g/mol |
Nombre IUPAC |
2-[6-[4-[bis(4-fluorophenyl)methyl]piperazin-1-yl]purin-9-yl]ethanol;dihydrochloride |
InChI |
InChI=1S/C24H24F2N6O.2ClH/c25-19-5-1-17(2-6-19)22(18-3-7-20(26)8-4-18)30-9-11-31(12-10-30)23-21-24(28-15-27-23)32(13-14-33)16-29-21;;/h1-8,15-16,22,33H,9-14H2;2*1H |
Clave InChI |
GRHVSSSLIWEFRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCN1C2=NC=NC3=C2N=CN3CCO)C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F.Cl.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


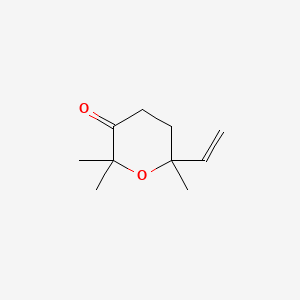
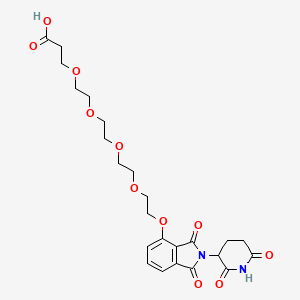
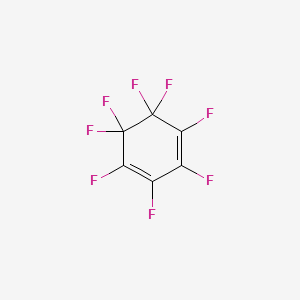
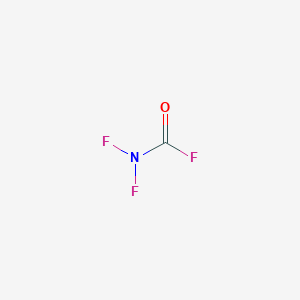

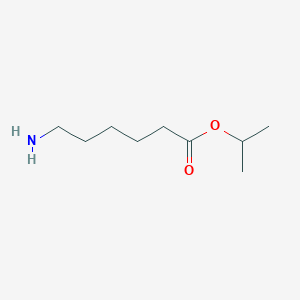
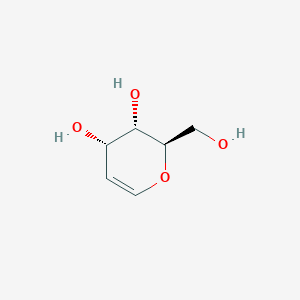
![[(1S,3S,4R,6S,8S,9R,10R,13R,14R,16R)-3,4,6,9,14-pentahydroxy-5,5,9,14-tetramethyl-16-tetracyclo[11.2.1.01,10.04,8]hexadecanyl] acetate](/img/structure/B13422804.png)
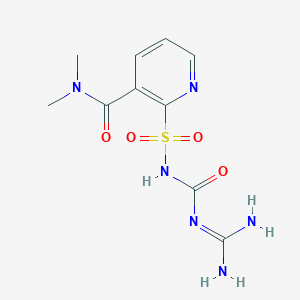
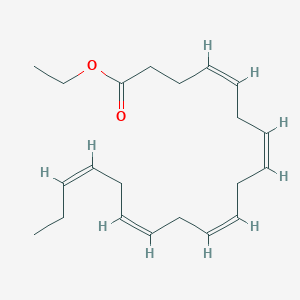
![6-Chloro-2-isopropylimidazo[1,2-b]pyridazine](/img/structure/B13422820.png)
